Didesmethyl Zolmitriptan-d4

Description

Introduction to Didesmethyl Zolmitriptan-d4

This compound functions as a deuterated isotopologue of Didesmethyl Zolmitriptan, which itself represents a metabolite of the migraine medication Zolmitriptan. This compound holds significant importance in pharmaceutical research due to its enhanced analytical properties conferred by deuterium substitution. The deuterated nature of this molecule allows for precise differentiation from its non-deuterated counterparts in mass spectrometric analysis, enabling researchers to conduct sophisticated pharmacokinetic and metabolic studies with unprecedented accuracy.

The compound belongs to the broader class of tryptamine derivatives and specifically falls under the category of pharmaceutical impurities and metabolites. Its structural features include characteristic elements typical of this chemical family, including an indole ring system and an oxazolidinone moiety. These structural components contribute to its biological activity profile and analytical behavior, making it particularly suitable for research applications in drug development and quality assessment protocols.

Research applications of this compound span multiple areas of pharmaceutical science. Primary utilization occurs in analytical method development, where it serves as an internal standard for quantitative analysis of related compounds. Additionally, the compound finds extensive use in pharmacokinetic studies, where its deuterated nature allows for precise tracking of metabolic pathways and drug disposition. The enhanced stability and distinct mass spectrometric signature provided by deuterium incorporation make this compound an essential tool in modern pharmaceutical research methodologies.

Chemical Identity and Nomenclature

The chemical identity of this compound encompasses several critical nomenclature aspects that define its structural characteristics and analytical properties. Understanding the precise chemical identity requires examination of its systematic naming conventions, structural formula representation, and isotopic labeling patterns. These elements collectively provide a comprehensive framework for identifying and characterizing this specialized deuterated compound in research and analytical contexts.

International Union of Pure and Applied Chemistry Name and Structural Formula

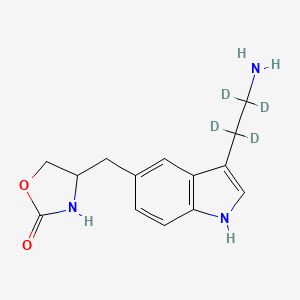

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for deuterated organic compounds. The primary International Union of Pure and Applied Chemistry designation is 4-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one. This systematic name precisely describes the molecular architecture, indicating the presence of four deuterium atoms specifically positioned within the aminoethyl substituent of the indole ring system.

Alternative International Union of Pure and Applied Chemistry nomenclature variations include 4-[3-(2-Aminoethyl)-1H-indol-5-yl]methyl-2-oxazolidinone-d4, which represents a simplified designation commonly encountered in pharmaceutical literature. Both nomenclature systems accurately convey the essential structural features while emphasizing the deuterated nature of the compound through different positional descriptors.

The molecular formula for this compound is represented as C₁₄H₁₃D₄N₃O₂, reflecting the substitution of four hydrogen atoms with deuterium isotopes. This formula indicates a total molecular composition of fourteen carbon atoms, thirteen hydrogen atoms, four deuterium atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight corresponding to this formula is 263.33 grams per mole, which represents an increase of approximately 4 atomic mass units compared to the non-deuterated parent compound.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃D₄N₃O₂ |

| Molecular Weight | 263.33 g/mol |

| Primary International Union of Pure and Applied Chemistry Name | 4-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |

| Alternative International Union of Pure and Applied Chemistry Name | 4-[3-(2-Aminoethyl)-1H-indol-5-yl]methyl-2-oxazolidinone-d4 |

Isotopic Labeling Pattern (Deuterium Positions)

The isotopic labeling pattern of this compound involves the strategic placement of four deuterium atoms within specific positions of the molecular structure. Based on the International Union of Pure and Applied Chemistry nomenclature analysis, the deuterium substitution occurs exclusively within the aminoethyl side chain attached to the indole ring system. Specifically, the deuterium atoms occupy the 1,1,2,2-positions of the ethyl portion of the 2-aminoethyl substituent, creating a tetradeuterated configuration.

This particular labeling pattern provides several analytical advantages for pharmaceutical research applications. The positioning of deuterium atoms within the aminoethyl chain ensures that the isotopic labels remain intact during typical metabolic transformations, allowing for reliable tracking in biological systems. The 1,1,2,2-tetradeuterio pattern creates a distinctive mass spectrometric signature that facilitates precise identification and quantification in complex biological matrices.

The deuterium incorporation strategy employed in this compound synthesis typically involves selective exchange reactions or deuterated precursor utilization during chemical synthesis. The specific positioning of deuterium atoms reflects careful consideration of metabolic stability and analytical utility. The aminoethyl chain represents a metabolically stable region of the molecule, ensuring that deuterium labels persist throughout typical pharmacokinetic studies and analytical procedures.

| Deuterium Position | Chemical Environment | Analytical Significance |

|---|---|---|

| Position 1 (First) | Alpha carbon to amino group | Enhanced mass spectrometric detection |

| Position 1 (Second) | Alpha carbon to amino group | Improved internal standard properties |

| Position 2 (First) | Beta carbon to amino group | Metabolic stability enhancement |

| Position 2 (Second) | Beta carbon to amino group | Distinctive isotopic signature |

Chemical Abstracts Service Registry Number and Synonyms

The primary Chemical Abstracts Service registry number for this compound is 1217853-52-5, which serves as the definitive identifier for this deuterated compound in chemical databases and regulatory documentation. This registry number provides unambiguous identification and facilitates accurate communication among researchers, manufacturers, and regulatory agencies involved in pharmaceutical development and quality control processes.

Alternative Chemical Abstracts Service numbers have been reported in some literature sources, including 1416346-62-7, which may represent different synthetic preparations or isomeric forms of the compound. However, the most widely accepted and consistently cited registry number remains 1217853-52-5, which corresponds to the standard tetradeuterated form utilized in pharmaceutical research applications.

The compound is known by several synonymous designations that reflect different naming conventions and applications within pharmaceutical research. Common synonyms include this compound, 4-[3-(2-Aminoethyl)-1H-indol-5-yl]methyl-2-oxazolidinone-d4, and Zolmitriptan European Pharmacopoeia Impurity D-d4. These alternative names often reflect specific regulatory classifications or analytical applications, with European Pharmacopoeia designations being particularly relevant for pharmaceutical quality control purposes.

Additional nomenclature variations include systematic descriptors such as N,N-Didesmethyl Zolmitriptan-d4 and Zolmitriptan amine impurity-d4, which emphasize the structural relationship to the parent drug compound. These designations are frequently encountered in pharmaceutical impurity profiling studies and analytical method development literature, where precise identification of related substances is crucial for regulatory compliance and quality assurance.

| Identifier Type | Value | Application Context |

|---|---|---|

| Primary Chemical Abstracts Service Number | 1217853-52-5 | Standard pharmaceutical identification |

| Alternative Chemical Abstracts Service Number | 1416346-62-7 | Specialized synthetic preparations |

| European Pharmacopoeia Designation | Zolmitriptan European Pharmacopoeia Impurity D-d4 | Regulatory quality control |

| Systematic Name Variant | N,N-Didesmethyl Zolmitriptan-d4 | Structural relationship emphasis |

| Research Designation | Zolmitriptan amine impurity-d4 | Impurity profiling studies |

Properties

IUPAC Name |

4-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOBWHOGNBPTDO-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didesmethyl Zolmitriptan-d4 involves the deuteration of Didesmethyl Zolmitriptan. The process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Purification: The product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.

Industrial Production Methods

Industrial production of this compound would follow similar steps but on a larger scale. The process would involve:

Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in reactors designed for high-volume production.

Automated Purification: Employing automated chromatography systems to handle large batches and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Didesmethyl Zolmitriptan-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield oxides or hydroxylated derivatives.

Reduction: Can produce the parent compound or other reduced forms.

Substitution: Results in compounds with different substituents replacing the deuterium atoms.

Scientific Research Applications

Didesmethyl Zolmitriptan-d4 is primarily used in scientific research, particularly in the fields of:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Zolmitriptan.

Metabolism Studies: Investigating how Zolmitriptan is metabolized in the body.

Drug Development: Used as a reference standard in the development of new migraine treatments.

Proteomics: Employed in proteomics research to study protein interactions and functions.

Mechanism of Action

Didesmethyl Zolmitriptan-d4, like its parent compound Zolmitriptan, acts as a selective serotonin receptor agonist. It primarily targets the 5-hydroxytryptamine 1B/1D receptors, leading to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings . This action helps alleviate migraine symptoms.

Comparison with Similar Compounds

Zolmitriptan and Its Metabolites

Zolmitriptan (C₁₆H₂₁N₃O₂, MW: 287.36) undergoes hepatic metabolism via cytochrome P450 and monoamine oxidase (MAO) pathways to form metabolites such as:

- N-Desmethyl Zolmitriptan-d3 (C₁₅H₁₈D₃N₃O₂, MW: 290.35): A deuterated variant with three deuterium substitutions, used to track metabolic stability .

- Didesmethyl Zolmitriptan (non-deuterated): A doubly demethylated metabolite critical for understanding Zolmitriptan’s metabolic pathways .

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Feature |

|---|---|---|---|---|

| Zolmitriptan | C₁₆H₂₁N₃O₂ | 287.36 | 139264-14-5 | Parent drug |

| Didesmethyl Zolmitriptan | C₁₄H₁₇N₃O₂ | 259.31 | 139264-15-6 | Primary metabolite/impurity |

| Didesmethyl Zolmitriptan-d4 | C₁₄H₁₃D₄N₃O₂ | 263.33 | 42564-36-3 | Deuterated internal standard |

Key Differences: The deuterated form (d4) exhibits enhanced metabolic stability compared to non-deuterated analogs, making it indispensable for quantifying Zolmitriptan and its metabolites in biological matrices .

USP Zolmitriptan-Related Compounds

Pharmacopeial standards include structurally distinct impurities:

- USP Zolmitriptan Related Compound E (C₁₆H₂₁N₃O₃·3H₂O, MW: 364.37): An oxidized derivative with an oxazolidinone moiety .

- USP Zolmitriptan Related Compound G (C₁₀H₁₂N₂O₂, MW: 192.21): A simpler analog lacking the indole core .

Comparison : Unlike these impurities, this compound retains the indole backbone of Zolmitriptan but lacks two methyl groups, emphasizing its role as a metabolic marker rather than a synthetic byproduct .

Deuterated Analogs in Research

- N-Desmethyl Sumatriptan and N,N-Didesmethyl Sumatriptan: Metabolites of Sumatriptan (another triptan drug) with demethylation patterns similar to Zolmitriptan derivatives. These are used to study MAO-mediated metabolic pathways .

- Tetradesmethyl-LMG (m/z 274) and Hydroxyl-MG (m/z 346): Though unrelated to Zolmitriptan, these compounds share "didesmethyl" nomenclature in their naming, highlighting the importance of structural verification in comparisons .

Marine Toxins with "Didesmethyl" Groups

Compounds like 13,19-didesmethyl spirolide C (C₄₁H₆₀NO₇, MW: 678.91) are cyclic imine toxins found in shellfish. Despite the shared "didesmethyl" prefix, these are structurally unrelated to Zolmitriptan derivatives and serve entirely different biological roles .

Analytical and Pharmacological Significance

- Metabolic Studies : this compound is pivotal in tracing Zolmitriptan’s demethylation pathways, particularly in MAO-A assays .

- Regulatory Compliance : Pharmacopeial standards (e.g., USP compounds E and G) ensure purity thresholds, while deuterated analogs like this compound validate analytical methods .

- Stability Advantage: Deuterium substitution reduces hydrogen-deuterium exchange rates, improving detection sensitivity in mass spectrometry compared to non-deuterated forms .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Didesmethyl Zolmitriptan-d4?

- Methodological Answer: Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or targeted isotopic labeling. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Ensure experimental details (e.g., solvent systems, reaction times) align with reproducibility standards .

Q. How is this compound utilized as an internal standard in LC-MS/MS quantification of zolmitriptan metabolites?

- Methodological Answer: Optimize LC-MS/MS parameters (e.g., ion source temperature, collision energy) to distinguish this compound from endogenous metabolites. Validate linearity (R² > 0.99), precision (%CV < 15%), and recovery rates (80–120%) across biological matrices (plasma, urine). Cross-validate with unlabeled analogs to ensure isotopic integrity during sample preparation .

Q. What stability studies are required for this compound under varying storage conditions?

- Methodological Answer: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Document degradation products via MS/MS fragmentation patterns to identify vulnerable structural motifs .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the enantiomeric purity of this compound in chiral separation studies?

- Methodological Answer: Apply chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC with tandem MS detection. Compare retention times and peak symmetry with non-deuterated standards. Quantify enantiomeric excess (%ee) using circular dichroism (CD) spectroscopy. Address discrepancies by standardizing mobile-phase composition and column temperature .

Q. What experimental designs address discrepancies in this compound’s metabolic pathways between in vitro and in vivo models?

- Methodological Answer: Use hepatocyte incubation (in vitro) and rodent pharmacokinetic studies (in vivo) to compare metabolite profiles. Employ stable isotope tracing and kinetic modeling to identify rate-limiting enzymatic steps (e.g., CYP450 isoforms). Validate findings with human liver microsomes and adjust for interspecies variability in enzyme kinetics .

Q. How can researchers optimize protocols for detecting trace-level this compound in complex biological matrices?

- Methodological Answer: Implement solid-phase extraction (SPE) with deuterated analogs to minimize matrix effects. Optimize MS parameters for selective reaction monitoring (SRM) of unique ion transitions. Validate limit of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) .

Q. What statistical approaches are recommended for analyzing inter-laboratory variability in this compound quantification?

- Methodological Answer: Apply Bland-Altman plots to assess bias between laboratories. Use mixed-effects models to account for instrument- and operator-specific variability. Include proficiency testing with certified reference materials to harmonize inter-study reproducibility .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., metabolic half-life variations), conduct meta-analyses to identify methodological outliers (e.g., differences in incubation pH or centrifugation speeds). Cross-reference raw datasets from public repositories (e.g., NIH Metabolomics Workbench) to isolate protocol-specific biases .

- Ethical and Relevance Checks : Ensure studies align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize research on this compound’s role in migraine pharmacodynamics over redundant synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.